molecular formula C9H8N2O5 B13874701 methyl N-(4-nitrobenzoyl)carbamate

methyl N-(4-nitrobenzoyl)carbamate

Cat. No.: B13874701
M. Wt: 224.17 g/mol
InChI Key: QVMUCBOHBMFYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(4-nitrobenzoyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a methyl group and a 4-nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-(4-nitrobenzoyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzoic acid with methyl isocyanate in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .

Another method involves the use of 4-nitrobenzoyl chloride and methyl carbamate. This reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent like tetrahydrofuran. The reaction proceeds smoothly at temperatures ranging from 10°C to 40°C .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors. The process involves the careful control of reaction parameters, including temperature, pressure, and reactant concentrations, to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-nitrobenzoyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-(4-nitrobenzoyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-(4-nitrobenzoyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The exact molecular pathways and targets are still under investigation, but it is known to inhibit certain enzymes and receptors .

Comparison with Similar Compounds

Methyl N-(4-nitrobenzoyl)carbamate can be compared with other carbamate derivatives, such as:

This compound is unique due to its specific combination of a carbamate group and a 4-nitrobenzoyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8N2O5

Molecular Weight

224.17 g/mol

IUPAC Name

methyl N-(4-nitrobenzoyl)carbamate

InChI

InChI=1S/C9H8N2O5/c1-16-9(13)10-8(12)6-2-4-7(5-3-6)11(14)15/h2-5H,1H3,(H,10,12,13)

InChI Key

QVMUCBOHBMFYSV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.